2-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one
Description
Properties
IUPAC Name |
2-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c16-12-6-9-7-13-4-3-11(9)14-15(12)8-10-2-1-5-17-10/h6,10,13H,1-5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDMNBQAJLHWNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C=C3CNCCC3=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Example Procedure (Based on Similar Methods):
- Synthesis of tetrahydrofuran-2-ylmethyl halides (e.g., chlorides or bromides) as electrophilic intermediates.
- Alkylation of the heterocyclic nitrogen or carbon centers using these intermediates under basic conditions (e.g., potassium carbonate in acetonitrile).
Specific Methodology from Patent and Literature Data
Method A: Alkylation with Tetrahydrofuran-2-ylmethyl Halides
- Step 1: Preparation of tetrahydrofuran-2-ylmethyl halide (e.g., bromide) via reaction of tetrahydrofuran-2-ylmethanol with phosphorus tribromide.
- Step 2: Alkylation of the heterocyclic core (pyridazinone derivative) using the halide in the presence of a base such as potassium carbonate or sodium hydride in a polar aprotic solvent (e.g., DMF or acetonitrile).
- Step 3: Purification via chromatography to isolate the desired product.
Method B: Direct Nucleophilic Substitution
- Step 1: Activation of the heterocyclic nitrogen or carbon atom with a suitable base.
- Step 2: Reaction with tetrahydrofuran-2-ylmethyl derivatives bearing good leaving groups.
- Step 3: Workup and purification to obtain the target compound.
Optimization and Variations
- The reaction conditions, such as temperature, solvent, and base strength, are optimized to maximize yield and minimize side reactions.
- Use of catalytic systems (e.g., copper or palladium catalysis) for coupling reactions, especially if cross-coupling strategies are employed.
Data Summary Table
Research Findings and Notes
- The synthesis of similar heterocyclic derivatives often employs alkylation of nitrogen or carbon centers with tetrahydrofuran derivatives.
- Patents indicate that alkylation reactions are typically performed under mild to moderate heating with excess base to drive the reaction to completion.
- The use of protecting groups may be necessary if other reactive sites are present on the heterocyclic scaffold.
- Purification techniques such as column chromatography and recrystallization are standard to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
2-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the tetrahydrofuran ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Various nucleophiles such as amines or alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has shown that compounds with a similar structural backbone to compound X exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of tetrahydropyrido compounds have been studied for their ability to inhibit tumor growth by inducing apoptosis in cancer cells. The incorporation of the tetrahydrofuran moiety may enhance bioavailability and selectivity towards cancerous tissues.
2. Antimicrobial Properties
Compounds structurally related to compound X have demonstrated antibacterial and antifungal activities. The presence of the pyridazinone core is believed to contribute to these effects by interfering with microbial metabolic pathways. Studies indicate that modifications in the side chain can optimize potency against specific pathogens.
3. Neurological Applications
There is emerging interest in the neuroprotective properties of tetrahydropyrido compounds. Preliminary studies suggest that compound X may possess neuroprotective effects potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism is hypothesized to involve modulation of neurotransmitter systems and reduction of oxidative stress.
1. Enzyme Inhibition
Compound X may act as an inhibitor of specific enzymes involved in disease pathways. For example, it could potentially inhibit kinases or phosphodiesterases that play critical roles in cellular signaling processes. This inhibition could lead to therapeutic effects in conditions like cancer and inflammation.
2. Antioxidant Properties
The antioxidant capacity of compound X has been evaluated through various assays, indicating its potential to scavenge free radicals. This property is crucial for developing drugs aimed at reducing oxidative stress-related damage in cells.
Case Studies
Mechanism of Action
The mechanism of action for 2-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one involves its interaction with specific molecular targets. These interactions can include binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of pyridazinone derivatives, which exhibit diverse pharmacological activities. Below is a detailed comparison with structurally and functionally related analogs:
Structural Analogs and Substituent Variations
Physicochemical Properties
- Molecular Weight : The target compound (221.26 g/mol) falls within the acceptable range for drug-likeness, unlike bulkier derivatives like the cyclopropyl-THF analog (273.34 g/mol) .
Key Research Findings
Antiviral Potential: The target compound’s interaction with SARS-CoV-2 NendoU suggests a mechanism for disrupting viral replication, though in vivo efficacy remains unverified .
SAR Insights: The THF moiety is critical for binding to viral enzymes, as simpler alkyl groups (ethyl/methyl) lack the necessary stereochemical complexity. Hydrazone derivatives (e.g., Endralazine) prioritize α₁-adrenoreceptor affinity over antiviral activity, highlighting scaffold versatility .
Biological Activity
The compound 2-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one represents a novel class of heterocyclic compounds that has garnered attention due to its potential biological activities. This article aims to synthesize existing research findings on the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 228.29 g/mol. The structure features a tetrahydrofuran moiety and a pyridazinone ring, which are critical for its biological activity.
Biological Activity Overview
Research indicates that compounds containing the tetrahydropyrido and pyridazinone frameworks exhibit diverse biological activities, including:
- Antitumor Activity : Several studies have demonstrated that related compounds can inhibit tumor cell proliferation. For instance, pyrido[2,3-d]pyrimidines have shown significant activity against various cancer cell lines such as NCI-H1975 and A549 .
- Antimicrobial Properties : Compounds with similar structures have been evaluated for their antibacterial and antifungal activities. The incorporation of polar functional groups has been shown to enhance solubility and bioactivity against pathogens .
- CNS Activity : Some derivatives have been investigated for their effects on the central nervous system (CNS), showing potential as analgesic or sedative agents .
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by its structural components. Key findings from SAR studies include:
- Substituent Effects : Variations in substituents on the pyridazinone ring significantly affect potency. For example, the introduction of halogen groups has been associated with increased antitumor activity due to enhanced receptor binding affinity .
- Functional Group Modifications : Altering functional groups attached to the tetrahydrofuran moiety can improve solubility and metabolic stability while retaining biological efficacy .
Case Studies
Several studies provide insights into the biological activity of related compounds:
- Study on Pyrido[2,3-d]pyrimidines : A series of synthesized compounds exhibited IC50 values ranging from 10 nM to 100 nM against EGFR kinase inhibitors. This suggests that modifications in the tetrahydropyrido structure can lead to potent anticancer agents .
- Antimicrobial Evaluation : In vitro tests revealed that certain derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating potential as antimicrobial agents .
Data Summary
The following table summarizes key findings related to the biological activities of compounds similar to this compound:
Q & A
Q. What are the established synthetic routes for this compound, and what challenges arise during its preparation?
Methodological Answer: The compound is synthesized via multi-step heterocyclic chemistry, typically involving:
- Step 1 : Formation of the pyridazinyl core using cyclocondensation reactions (e.g., between hydrazines and diketones).
- Step 2 : Introduction of the tetrahydrofuran moiety via alkylation or nucleophilic substitution.
- Step 3 : Final functionalization using catalysts like palladium for cross-coupling or reductive amination.
Q. Key Challenges :
Q. Table 1: Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | Hydrazine hydrate, EtOH, reflux | 65 | |
| 2 | NaH, THF, 0°C → RT | 42 | |
| 3 | Pd/C, H₂, DCM | 78 |
Q. How is the compound’s structure validated post-synthesis?
Methodological Answer: Use a combination of:
- 1H/13C NMR : Confirm proton environments (e.g., tetrahydrofuran methylene protons at δ 3.5–4.0 ppm) and carbon backbone.
- HRMS : Validate molecular mass (e.g., [M+H]+ calculated for C₁₃H₁₈N₃O₂: 260.1396).
- X-ray crystallography (if crystals are obtainable): Resolve stereochemistry using SHELXL for refinement .
Q. Table 2: Key Spectral Data
| Technique | Key Peaks/Data | Interpretation |
|---|---|---|
| 1H NMR | δ 2.8–3.2 (m, 4H, pyridazine) | Core ring protons |
| IR | 1680 cm⁻¹ (C=O stretch) | Lactam confirmation |
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity or binding affinity?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites.
- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., kinase enzymes).
- MD Simulations : Evaluate stability in aqueous environments (GROMACS, AMBER).
Example : DFT studies reveal the lactam oxygen as a hydrogen-bond acceptor, critical for target binding .
Q. How to address contradictions between spectroscopic and crystallographic data?
Methodological Answer:
Q. Table 3: Data Discrepancy Analysis
| Technique | Observation | Possible Cause |
|---|---|---|
| X-ray | Puckered ring | Crystal packing forces |
| NMR | Averaged signals | Rapid ring inversion |
Q. What strategies optimize the compound’s solubility for in vitro assays?
Methodological Answer:
- Co-solvents : Use DMSO-water mixtures (≤10% DMSO to avoid cytotoxicity).
- Prodrug Design : Introduce phosphate esters at the hydroxyl group.
- Particle Size Reduction : Nano-milling to enhance surface area.
Example : Lyophilization with trehalose improves aqueous stability for pharmacokinetic studies .
Q. How to design a SAR study for derivatives of this compound?
Methodological Answer:
- Core Modifications : Vary substituents on the pyridazine (e.g., electron-withdrawing groups).
- Side Chain Alterations : Replace tetrahydrofuran with other heterocycles (e.g., pyrrolidine).
- Assay Selection : Test against enzyme isoforms (e.g., PDE inhibitors) to quantify IC₅₀ shifts .
Q. Table 4: SAR Data Example
| Derivative | R Group | IC₅₀ (nM) |
|---|---|---|
| Parent | THF | 120 |
| Derivative A | Piperidine | 85 |
Q. How to validate the compound’s stability under physiological conditions?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
